2-Amino-3-chloro-pyridine-4-thiol;sodium salt
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Overview
Description
2-Amino-3-chloro-pyridine-4-thiol;sodium salt is a chemical compound with the molecular formula C5H5ClN2SNa. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes an amino group, a chlorine atom, and a thiol group attached to the pyridine ring. The sodium salt form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-pyridine-4-thiol;sodium salt typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-3-chloropyridine.
Thiol Group Introduction: The thiol group is introduced through a nucleophilic substitution reaction using a suitable thiolating agent, such as thiourea or sodium hydrosulfide.
Formation of Sodium Salt: The final step involves the conversion of the thiol compound to its sodium salt form by reacting it with sodium hydroxide or sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-pyridine-4-thiol;sodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom, forming 2-amino-4-thiolpyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or sodium alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-Amino-4-thiolpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-chloro-pyridine-4-thiol;sodium salt has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-pyridine-4-thiol;sodium salt involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it can inhibit bacterial enzymes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-4-methylpyridine: Similar structure but with a methyl group instead of a thiol group.
2-Amino-3-chloro-4-nitropyridine: Contains a nitro group instead of a thiol group.
2-Amino-3-chloro-4-hydroxypyridine: Contains a hydroxyl group instead of a thiol group.
Uniqueness
2-Amino-3-chloro-pyridine-4-thiol;sodium salt is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The sodium salt form enhances its solubility, making it more suitable for various applications compared to its non-salt counterparts.
Properties
InChI |
InChI=1S/C5H5ClN2S.Na/c6-4-3(9)1-2-8-5(4)7;/h1-2H,(H3,7,8,9); |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTCVODGBFPLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=S)Cl)N.[Na] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2NaS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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